Bmy 45778

Overview

Description

BMY 45778 is a non-prostanoid prostacyclin mimetic . It inhibits human (IC50 = 35 nM), rabbit (IC50: 136 nM), and rat (IC50 : 1.3 μM) platelet aggregation . It also activates adenylyl cyclase .

Molecular Structure Analysis

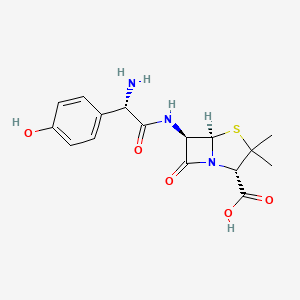

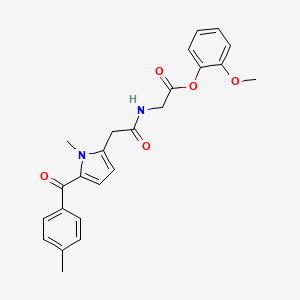

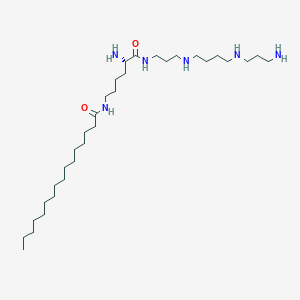

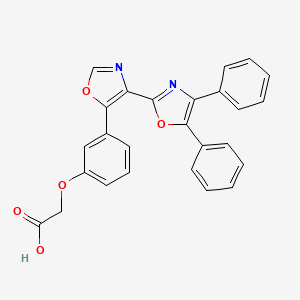

The molecular formula of this compound is C26H18N2O5 . Its exact mass is 438.12 and its molecular weight is 438.440 .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO to 5 mg/mL when warmed .Relevant Papers One relevant paper is “[3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (this compound) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding” published in Prostaglandins in 1997 . The paper discusses the effects of this compound on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding .

Scientific Research Applications

Prostacyclin Partial Agonist Properties

BMY 45778 exhibits properties as a potent non-prostanoid prostacyclin partial agonist. It has shown significant effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding. The compound demonstrates its impact by inhibiting platelet aggregation in humans, rabbits, and rats, and stimulating GTPase in human platelet membrane preparations. Its potency in stimulating adenylyl cyclase is comparable to iloprost, a prostacyclin analogue, although it acts as a partial agonist at the IP receptor. This indicates that this compound, despite being structurally different from prostacyclin and most of its agonists, operates by stimulating prostacyclin (IP) receptors (Seiler et al., 1997).

Distinguishing Neuronal from Neutrophil IP Receptors

This compound has been used to distinguish between neuronal and neutrophil IP receptors. It inhibits rat neutrophil aggregation stimulated by specific agents and shows partial agonist activity at prostacyclin receptors on rat colon. This suggests the presence of different prostacyclin receptors located on enteric neurons, highlighting the compound's utility in differentiating receptor types in various tissues (Wise et al., 1995).

Mechanism of Action

Target of Action

BMY 45778 is a partial agonist of the prostacyclin receptor (IP1) . The prostacyclin receptor is a G-protein coupled receptor for prostacyclin, which plays a crucial role in inhibiting platelet aggregation and eliciting potent vasodilation .

Mode of Action

This compound interacts with its target, the prostacyclin receptor, by inhibiting platelet aggregation. It has been found to inhibit platelet aggregation with IC50 values of 35 nM in humans, 136 nM in rabbits, and 1.3 μM in rats . In human platelet membranes, this compound activates adenylyl cyclase with an ED50 value of 6-10 nM and stimulates GTPase . It also completely inhibits the binding of Iloprost to platelet membranes with an IC50 value of 7 nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostacyclin signaling pathway. By acting as a partial agonist at the prostacyclin receptor, this compound increases cAMP levels and activates cAMP-dependent protein kinase . This leads to a series of downstream effects, including the inhibition of platelet aggregation and the dilation of blood vessels .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation, activation of adenylyl cyclase, stimulation of GTPase, and increase in cAMP levels . At a cellular level, these actions result in the prevention of blood clot formation and the dilation of blood vessels .

properties

IUPAC Name |

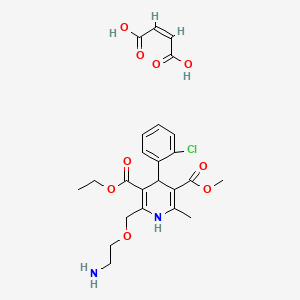

2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRSEEYZGWTODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165073 | |

| Record name | Bmy 45778 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152575-66-1 | |

| Record name | [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152575-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bmy 45778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bmy 45778 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BMY 45778 interact with its target and what are the downstream effects?

A: this compound functions as a potent non-prostanoid prostacyclin partial agonist, primarily targeting the prostacyclin (IP) receptor []. Upon binding to the IP receptor, this compound initiates a signaling cascade that leads to the activation of adenylate cyclase, subsequently increasing intracellular cyclic AMP (cAMP) levels []. This increase in cAMP levels contributes to various physiological responses, including vasodilation and inhibition of platelet aggregation [, ].

Q2: How does the structure of this compound compare to other prostacyclin mimetics and how does this impact its activity?

A: Unlike traditional prostacyclin analogs, this compound possesses a distinct non-prostanoid structure []. This unique structural feature contributes to its longer-lasting relaxant effects compared to prostacyclin analogs []. While this compound demonstrates high potency at the IP receptor, it acts as a partial agonist, meaning it may not elicit the same maximal response as full agonists like iloprost [].

Q3: What evidence suggests that this compound might offer advantages in terms of delivery and duration of action compared to other vasodilators?

A: Studies have shown that the relaxant effects of this compound are more persistent than those of prostacyclin analogs upon washout in experimental settings []. This suggests that this compound might possess a longer duration of action. Furthermore, its potential for retention within pulmonary tissue upon inhalation suggests that this compound could offer improved pulmonary/systemic selectivity compared to existing pulmonary vasodilators [].

Q4: Beyond its vasodilatory effects, does this compound demonstrate activity in other cell types?

A: Research indicates that this compound, along with other IP receptor agonists, can influence preadipose cell differentiation []. Specifically, this compound can upregulate the expression of transcription factors C/EBPbeta and C/EBPdelta in preadipose cells, which are critical for adipocyte differentiation []. This suggests a potential role for this compound and IP receptor signaling in adipose tissue development.

Q5: Are there any potential limitations or challenges associated with this compound as a therapeutic agent?

A: One study observed that achieving complete relaxation with this compound required near-maximal IP receptor occupancy, potentially due to its partial agonist nature []. This might necessitate careful dose optimization in clinical settings. Further research is crucial to fully understand the implications of its partial agonism for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.